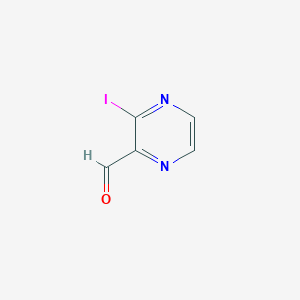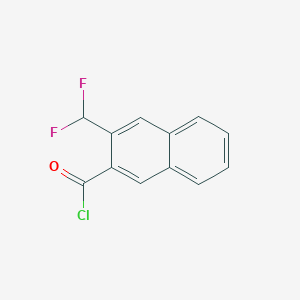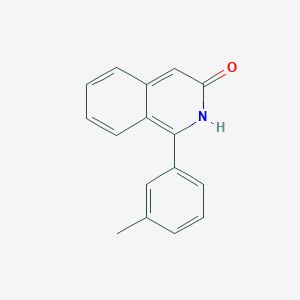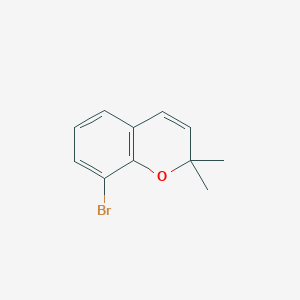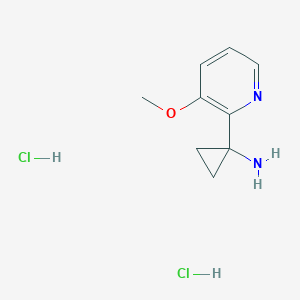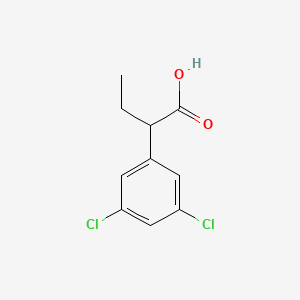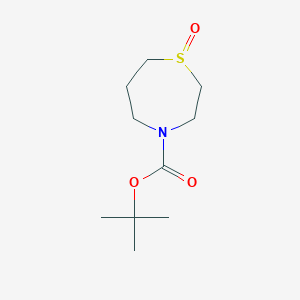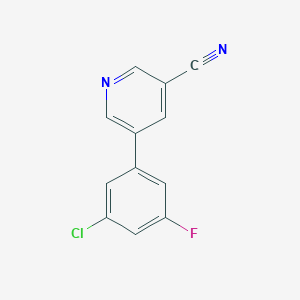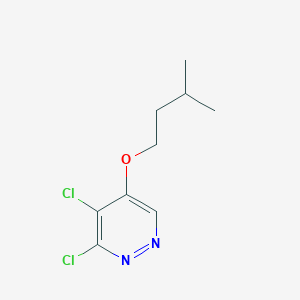
3,4-Dichloro-5-(isopentyloxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-5-(isopentyloxy)pyridazine is a chemical compound with the molecular formula C9H12Cl2N2O and a molecular weight of 235.11038 g/mol It is characterized by the presence of two chlorine atoms and an isopentyloxy group attached to a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(isopentyloxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with isopentyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-5-(isopentyloxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as DMF or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyridazine derivatives, while hydrolysis results in the formation of isopentyl alcohol and a pyridazine derivative .
Aplicaciones Científicas De Investigación
3,4-Dichloro-5-(isopentyloxy)pyridazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-5-(isopentyloxy)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloropyridazine: Lacks the isopentyloxy group, making it less hydrophobic.
5-Isopentyloxy-3,4-dichloropyridine: Similar structure but with a pyridine ring instead of pyridazine.
3,4-Dichloro-5-(methoxy)pyridazine: Contains a methoxy group instead of an isopentyloxy group, affecting its reactivity and solubility.
Uniqueness
3,4-Dichloro-5-(isopentyloxy)pyridazine is unique due to the presence of both chlorine atoms and the isopentyloxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
1346698-05-2 |
|---|---|
Fórmula molecular |
C9H12Cl2N2O |
Peso molecular |
235.11 g/mol |
Nombre IUPAC |
3,4-dichloro-5-(3-methylbutoxy)pyridazine |
InChI |
InChI=1S/C9H12Cl2N2O/c1-6(2)3-4-14-7-5-12-13-9(11)8(7)10/h5-6H,3-4H2,1-2H3 |
Clave InChI |
FYDGMWBSTIGZAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC1=CN=NC(=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


